3-(3-Fluorophenyl)isoxazole-5-carbaldehyde chemical properties
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde chemical properties
An In-depth Technical Guide to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Introduction
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a significant building block in modern synthetic chemistry. Its unique molecular architecture, featuring a fluorinated phenyl ring, a reactive isoxazole core, and an aldehyde functional group, makes it a versatile intermediate for creating diverse and complex molecules.[1] The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2] The incorporation of a fluorine atom often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, tailored for professionals in chemical research and drug development.
Core Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. This section consolidates the key identifiers and properties of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde.
Chemical Identifiers
A consistent and accurate identification is crucial for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source(s) |
| CAS Number | 885273-52-9 | [1][3] |
| Molecular Formula | C₁₀H₆FNO₂ | [1] |
| Molecular Weight | 191.16 g/mol | [1][4] |
| IUPAC Name | 3-(3-fluorophenyl)isoxazole-5-carbaldehyde | |
| InChI | 1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |
| InChI Key | FMVCEZDURIQSCF-UHFFFAOYSA-N | |
| SMILES | O=Cc1cc(on1)c2cccc(F)c2 | [5] |
| MDL Number | MFCD06738504 | [4] |
Physical and Chemical Properties
These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Physical Form | Solid, Off-white amorphous powder | [1] |
| Melting Point | 78-85 °C | [1][6] |
| Purity | ≥ 97% (typically by HPLC) | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | [6] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. Keep container tightly closed in a dry, well-ventilated place. | [1][7] |
Synthesis and Spectroscopic Characterization
The synthesis of substituted isoxazoles is a cornerstone of heterocyclic chemistry. The most prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2]
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a straightforward synthetic pathway rooted in fundamental organic reactions. The isoxazole ring is disconnected via a cycloaddition, leading back to a substituted benzaldehyde and a propargyl derivative.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: [3+2] Cycloaddition
This protocol describes a general, reliable method for synthesizing the title compound. The key step is the in situ generation of 3-fluorobenzonitrile oxide from the corresponding aldoxime, which then reacts with propargyl aldehyde.
Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime
-
Dissolve 3-fluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.2 eq) portion-wise while stirring at room temperature to maintain a basic pH.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Neutralize the mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can be used without further purification.
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve the 3-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.[8]
-
Add propargyl aldehyde (1.1 eq) to the solution.
-
Slowly add a solution of sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) in the same solvent to the cooled (0°C) reaction mixture. This serves to oxidize the aldoxime to the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[8]
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(3-fluorophenyl)isoxazole-5-carbaldehyde.
Spectroscopic Characterization
While specific vendor-supplied spectra may be limited, the structure of the molecule allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[9]
| Spectroscopy | Expected Features |
| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~7.2-7.8 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl ring, showing complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.~7.0 ppm (s, 1H): Isoxazole ring proton at the C4 position. |
| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon.~160-170 ppm: C3 and C5 carbons of the isoxazole ring.~162 ppm (d, J ≈ 245 Hz): C-F carbon of the phenyl ring.~100-135 ppm: Remaining aromatic and isoxazole carbons. |
| FT-IR (cm⁻¹) | ~3100-3150: C-H stretch (aromatic and isoxazole).~1700: C=O stretch (aldehyde).~1600, 1450: C=C and C=N ring stretching vibrations.~1250: C-F stretch. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 192.05, confirming the molecular weight. |
Chemical Reactivity and Applications
The synthetic utility of 3-(3-fluorophenyl)isoxazole-5-carbaldehyde stems from its multiple reactive sites, primarily the aldehyde group. This versatility makes it a valuable precursor in various fields.[1]
Reactivity Profile
The aldehyde functional group is the primary center for chemical transformations, enabling chain extension and the introduction of new functional groups.
Caption: Major reaction pathways of the aldehyde group.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a pivotal intermediate for synthesizing novel therapeutic agents.[1]
-
Anti-Inflammatory and Analgesic Agents: The isoxazole scaffold is a key component of several COX-2 inhibitors. The aldehyde handle allows for the elaboration of side chains necessary for potent and selective enzyme inhibition.[1][10]
-
Anticancer Drug Development: It serves as a starting point for creating compounds that target various signaling pathways implicated in cancer. The fluorophenyl group can enhance binding to target proteins through specific interactions.[1][10]
-
Enzyme Inhibition Studies: The molecule can be used to synthesize libraries of derivatives for screening against kinases, proteases, and other enzyme targets.[1]
Roles in Material and Agricultural Science
-
Material Science: The compound's rigid, aromatic structure makes it a candidate for incorporation into advanced polymers and coatings, potentially enhancing thermal stability and durability.[1][10]
-
Agrochemicals: It is a building block for novel herbicides and fungicides, where the isoxazole ring contributes to the biological activity.[1]
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety. 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde possesses moderate acute toxicity and requires standard precautions.
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | Warning | H302: Harmful if swallowed |
Data sourced from multiple chemical suppliers.
Safe Handling Protocol
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 standards, and chemical-resistant gloves (e.g., nitrile).[6][11]
2. Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]
3. Handling and Storage:
-
Avoid contact with skin and eyes.[7] Do not ingest.
-
Keep the container tightly closed and store in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.[7]
-
Use non-sparking tools and take measures to prevent static discharge if handling large quantities.[7]
4. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
5. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[6]
Conclusion
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a high-value chemical intermediate with significant potential across multiple scientific disciplines. Its well-defined reactivity, centered on the aldehyde functional group, provides a reliable entry point for the synthesis of a vast array of more complex molecules. For researchers in drug discovery, its structure combines the desirable properties of the isoxazole pharmacophore and the benefits of fluorination, making it an attractive scaffold for developing next-generation therapeutics. Continued exploration of its synthetic transformations will undoubtedly lead to new innovations in medicine, materials, and beyond.
References
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Safety Data Sheet. (2017, November 23). BB Fabrication. Retrieved from [Link]
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Supporting Information for[3]-Dipolar Cycloaddition Reaction. (n.d.). MDPI. Retrieved from [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). National Institutes of Health (NIH). Retrieved from [Link]
-
Supporting Information for Synthesis of 3,5-Disubstituted Isoxazoles. (n.d.). Synfacts. Retrieved from [Link]
-
Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
3-(3-Fluorophenyl)isoxazole-5-carbaldehyde. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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